Cas no 1804469-39-3 (2-(Difluoromethyl)-5-fluoro-3-methoxypyridine-4-acetic acid)

2-(Difluoromethyl)-5-fluoro-3-methoxypyridine-4-acetic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-(Difluoromethyl)-5-fluoro-3-methoxypyridine-4-acetic acid
-
- Inchi: 1S/C9H8F3NO3/c1-16-8-4(2-6(14)15)5(10)3-13-7(8)9(11)12/h3,9H,2H2,1H3,(H,14,15)
- InChI Key: IDGSCLILIBVBTN-UHFFFAOYSA-N
- SMILES: FC1=CN=C(C(F)F)C(=C1CC(=O)O)OC
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 252
- XLogP3: 1
- Topological Polar Surface Area: 59.4
2-(Difluoromethyl)-5-fluoro-3-methoxypyridine-4-acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029034339-1g |
2-(Difluoromethyl)-5-fluoro-3-methoxypyridine-4-acetic acid |
1804469-39-3 | 95% | 1g |
$2,923.95 | 2022-04-02 | |
Alichem | A029034339-250mg |
2-(Difluoromethyl)-5-fluoro-3-methoxypyridine-4-acetic acid |
1804469-39-3 | 95% | 250mg |
$980.00 | 2022-04-02 | |
Alichem | A029034339-500mg |
2-(Difluoromethyl)-5-fluoro-3-methoxypyridine-4-acetic acid |
1804469-39-3 | 95% | 500mg |
$1,634.45 | 2022-04-02 |
2-(Difluoromethyl)-5-fluoro-3-methoxypyridine-4-acetic acid Related Literature
-
Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833
-
Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995
-
Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433
-
Baoyu Gao RSC Adv., 2017,7, 28733-28745
-
Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755
Additional information on 2-(Difluoromethyl)-5-fluoro-3-methoxypyridine-4-acetic acid
Comprehensive Overview of 2-(Difluoromethyl)-5-fluoro-3-methoxypyridine-4-acetic acid (CAS No. 1804469-39-3)
2-(Difluoromethyl)-5-fluoro-3-methoxypyridine-4-acetic acid (CAS No. 1804469-39-3) is a fluorinated pyridine derivative with significant applications in pharmaceutical and agrochemical research. This compound, characterized by its unique difluoromethyl and methoxy functional groups, has garnered attention for its potential in drug discovery and material science. Its molecular structure, featuring a pyridine core, makes it a versatile intermediate for synthesizing bioactive molecules.
The growing interest in fluorinated compounds like 2-(Difluoromethyl)-5-fluoro-3-methoxypyridine-4-acetic acid stems from their enhanced metabolic stability and bioavailability, which are critical in modern medicinal chemistry. Researchers are particularly focused on its role in developing kinase inhibitors and antiviral agents, aligning with current trends in targeting RNA viruses and cancer therapeutics. The compound's acetic acid moiety further expands its utility in conjugation reactions, enabling the creation of prodrugs and targeted delivery systems.
In agrochemical applications, 2-(Difluoromethyl)-5-fluoro-3-methoxypyridine-4-acetic acid is explored for its potential as a herbicide or pesticide intermediate. The fluoro and difluoromethyl groups contribute to its lipophilicity, enhancing membrane permeability in plant systems. This aligns with the industry's shift toward sustainable crop protection solutions, addressing global concerns about food security and environmental impact.
Synthetic routes to CAS No. 1804469-39-3 often involve multi-step processes, including halogenation, etherification, and carboxylation. Recent advancements in flow chemistry and catalysis have improved yields and reduced waste, reflecting the pharmaceutical industry's emphasis on green chemistry. Analytical techniques such as HPLC, NMR, and mass spectrometry are essential for characterizing this compound, ensuring compliance with ICH guidelines for impurities.
From a commercial perspective, 2-(Difluoromethyl)-5-fluoro-3-methoxypyridine-4-acetic acid is supplied by specialized fine chemical manufacturers catering to contract research organizations (CROs) and API producers. Its pricing and availability are influenced by factors like patent status and regulatory requirements, with increasing demand driven by personalized medicine initiatives. Storage typically requires controlled conditions to maintain stability, given its sensitivity to hydrolysis and photodegradation.
Future research directions for CAS No. 1804469-39-3 may explore its utility in bioconjugation for antibody-drug conjugates (ADCs) or as a scaffold for PET tracers in diagnostic imaging. The compound's compatibility with click chemistry protocols could further expand its applications in biotechnology. As the scientific community prioritizes AI-driven drug design, computational studies on this molecule's QSAR properties may accelerate its adoption in preclinical pipelines.
1804469-39-3 (2-(Difluoromethyl)-5-fluoro-3-methoxypyridine-4-acetic acid) Related Products
- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)
- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)
- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)
- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)
- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)
- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)
- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)
- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)
- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)
- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)




